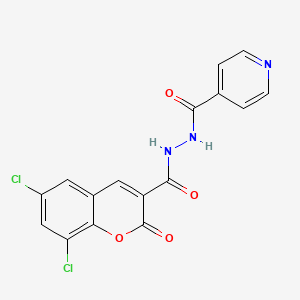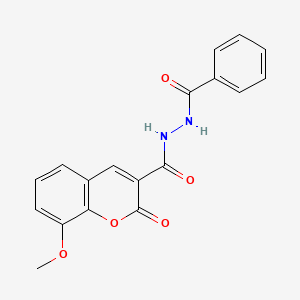![molecular formula C19H17N3O5 B6479937 (2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide CAS No. 941010-16-8](/img/structure/B6479937.png)
(2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule . The analysis would discuss the spatial arrangement of atoms and the chemical bonds between them.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, might also be discussed .科学的研究の応用
8-MFC has a wide range of applications in scientific research, particularly in the field of enzymology. It can act as a ligand for metal ions, allowing researchers to study the binding of metal ions to proteins and other molecules. Additionally, 8-MFC can act as an inhibitor for certain enzymes, allowing researchers to study the inhibition of enzyme activity. 8-MFC can also be used to study the effects of drugs and other compounds on biochemical and physiological processes.
作用機序
Target of Action
Similar compounds have been found to interact with various targets, such as akr1b10 , a protein that has been recognized as a potential therapeutic target for the treatment of various types of cancers .
Mode of Action
It’s suggested that the compound may be involved in critical hydrogen-bonding interactions with the val301 and lue302 of akr1b10 catalytic site . This interaction could potentially inhibit the activity of the target protein, leading to its therapeutic effects.
Biochemical Pathways
Given its potential interaction with akr1b10, it may influence pathways related to cancer cell proliferation and survival .
Result of Action
Similar compounds have demonstrated potent inhibitory activity against certain cell lines . For instance, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide, a similar compound, has shown potent inhibitory activity against MOLT-4 and SK-OV-3 cells .
実験室実験の利点と制限
The main advantage of 8-MFC is its versatility. It can be used as a ligand for metal ions and as an inhibitor for certain enzymes, allowing researchers to study a wide range of biochemical and physiological processes in the laboratory. Additionally, the synthesis method for 8-MFC is relatively simple and cost-effective, making it a viable option for laboratories that are looking to produce large quantities of the compound.
The main limitation of 8-MFC is that it is not as effective as other compounds for certain applications. For example, it may not be as effective as other compounds for inhibiting certain enzymes. Additionally, 8-MFC is not as widely used as other compounds, so researchers may have difficulty finding the necessary reagents and equipment for working with the compound.
将来の方向性
There are many potential future directions for 8-MFC. One possibility is to develop new ligands that are more effective than 8-MFC for binding to metal ions. Another possibility is to develop new inhibitors that are more effective than 8-MFC for blocking certain enzymes. Additionally, 8-MFC could be used to study the effects of drugs and other compounds on biochemical and physiological processes, as well as to develop new treatments for various diseases. Finally, 8-MFC could be used to study the structure and function of proteins and other molecules, allowing researchers to gain a better understanding of how they work.
合成法
8-MFC can be synthesized in a two-step process. The first step involves the condensation of 4-methoxyphenylformamide and 2-hydroxy-1-naphthaldehyde in the presence of sodium hydroxide. This reaction yields a Schiff base, which is then reduced using sodium borohydride to form the desired product, 8-MFC. This synthesis method is relatively simple and cost-effective, making it an attractive option for laboratories that are looking to produce 8-MFC in large quantities.
特性
IUPAC Name |
(2E)-8-methoxy-2-[(4-methoxybenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-25-13-8-6-11(7-9-13)18(24)21-22-19-14(17(20)23)10-12-4-3-5-15(26-2)16(12)27-19/h3-10H,1-2H3,(H2,20,23)(H,21,24)/b22-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRPCPOZOOYLAH-ZBJSNUHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-benzyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479857.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479878.png)
![1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6479879.png)
![3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B6479888.png)
![2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6479895.png)
![4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B6479903.png)
![3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6479910.png)
![6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6479917.png)



![4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479955.png)
![4-(4-cyano-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B6479962.png)
![5-(piperidin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6479976.png)